4-(5-Formylfuran-2-yl)benzonitrile
Overview
Description
4-(5-Formylfuran-2-yl)benzonitrile is an organic compound with the molecular formula C({12})H({7})NO(_{2}) It features a furan ring substituted with a formyl group at the 5-position and a benzonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-formylfuran and 4-bromobenzonitrile.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the furan ring with the benzonitrile moiety. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh({4}).
Reaction Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production generally involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH({4})).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO({3}) in acetic acid.
Reduction: NaBH({4}) in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: 4-(5-Carboxyfuran-2-yl)benzonitrile.
Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzonitrile.
Substitution: 4-(5-Formylfuran-2-yl)benzamide.
Scientific Research Applications
4-(5-Formylfuran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Formylfuran-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with biological targets, influencing cellular pathways.
Comparison with Similar Compounds
4-(5-Formylfuran-2-yl)benzonitrile can be compared with similar compounds such as:
4-(5-Formylfuran-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
4-(5-Formylfuran-2-yl)benzoic acid: Contains a carboxylic acid group, which affects its solubility and reactivity.
4-(5-Formylfuran-2-yl)benzaldehyde: Lacks the nitrile group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of a formyl group and a nitrile group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGLKBAOUBWFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408127 | |
Record name | 4-(5-formylfuran-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-32-2 | |
Record name | 4-(5-formylfuran-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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